molecular formula C17H19ClFN B13432368 1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride CAS No. 21175-67-7

1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride

Cat. No.: B13432368
CAS No.: 21175-67-7
M. Wt: 291.8 g/mol
InChI Key: HHVAAYJHSMKDFD-UHFFFAOYSA-N
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Description

1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride is a synthetic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a dimethylaminopropene chain

Preparation Methods

The synthesis of 1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-fluorobenzaldehyde, phenylacetone, and dimethylamine.

    Condensation Reaction: The p-fluorobenzaldehyde and phenylacetone undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Amine Addition: The intermediate compound is then reacted with dimethylamine under controlled conditions to form the final product.

    Hydrochloride Formation: The final product is converted into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, leading to the modulation of serotonin levels in the brain. This interaction can result in various physiological effects, including changes in mood, cognition, and behavior. The exact molecular pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. It exhibits different chemical and biological properties due to the presence of the chlorine atom.

    1-(3-Trifluoromethylphenyl)piperazine: This compound contains a trifluoromethyl group instead of a fluorine atom. It has unique properties and applications compared to this compound.

    1-(4-Fluorophenyl)piperazine: This compound is structurally similar but lacks the phenyl and dimethylaminopropene groups. It is used in different research applications and has distinct properties.

Properties

CAS No.

21175-67-7

Molecular Formula

C17H19ClFN

Molecular Weight

291.8 g/mol

IUPAC Name

3-(4-fluorophenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C17H18FN.ClH/c1-19(2)13-12-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15;/h3-12H,13H2,1-2H3;1H

InChI Key

HHVAAYJHSMKDFD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=C(C1=CC=CC=C1)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

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